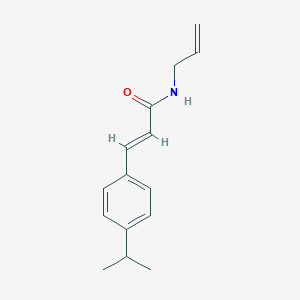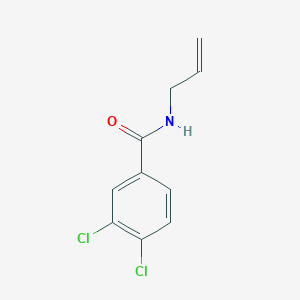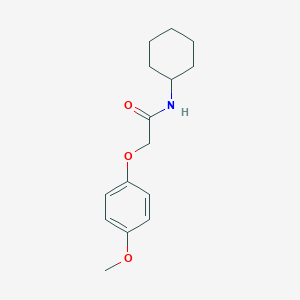
N-(2-chlorophenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-propoxybenzamide, commonly known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
CPPB acts as a selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of glutamate to N-(2-chlorophenyl)-2-propoxybenzamide results in the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. CPPB binds to the allosteric site of N-(2-chlorophenyl)-2-propoxybenzamide and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that CPPB can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. It has been shown to have anti-inflammatory and neuroprotective effects, and can also modulate the activity of various intracellular signaling pathways. CPPB has also been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
CPPB is a highly selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide and has been extensively studied for its potential therapeutic applications. It has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, CPPB is a relatively new compound and its long-term safety and efficacy have not been fully established.
Future Directions
CPPB has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further studies are needed to establish its safety and efficacy in human clinical trials. Future research should also focus on optimizing the synthesis method and developing new analogs with improved pharmacokinetic properties. Additionally, the role of N-(2-chlorophenyl)-2-propoxybenzamide in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of CPPB.
Synthesis Methods
The synthesis of CPPB involves the reaction of 2-chloroaniline with propyl 4-formylbenzoate in the presence of a palladium catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form CPPB. The synthesis method has been optimized to yield a high purity product with good yields.
Scientific Research Applications
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that CPPB can modulate the activity of N-(2-chlorophenyl)-2-propoxybenzamide, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPPB has also been shown to have anti-inflammatory and neuroprotective effects.
properties
Product Name |
N-(2-chlorophenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI Key |
XTYWXHSIBJLPAH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)






